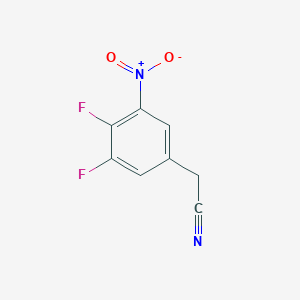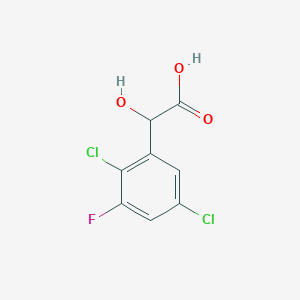
4-(azetidin-3-yl)pyriMidine hydrochloride
説明
“4-(azetidin-3-yl)pyriMidine hydrochloride” is a chemical compound with the CAS Number: 1384264-47-4 . It has a molecular weight of 208.09 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H9N3.2ClH/c1-2-8-5-10-7(1)6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H . This indicates the presence of a pyrimidine ring and an azetidine ring in the structure. Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 208.09 and should be stored at temperatures between 2-8°C .科学的研究の応用
Antimicrobial and Antitubercular Activities
A study by Chandrashekaraiah et al. (2014) focused on synthesizing analogues of 4-(azetidin-3-yl)pyrimidine and testing them for antimicrobial and antitubercular activities. These compounds demonstrated potential in designing new antibacterial and antituberculosis compounds based on molecular studies (Chandrashekaraiah et al., 2014).
Potential Antiviral Agents
Hosono et al. (1994) synthesized a series of compounds related to 4-(azetidin-3-yl)pyrimidine as potential antiviral agents. Although these compounds did not show significant antiviral activity in cell culture tests, the study contributed to the understanding of nucleoside analogues in antiviral research (Hosono et al., 1994).
Skin-Cancer Damage Removal
A 2020 study explored the use of azetidin intermediates, including 4-(azetidin-3-yl)pyrimidine, in removing skin-cancer damage, particularly by targeting thymine dimer complexes. The research highlighted the role of these compounds in addressing skin cancer at a molecular level (Biointerface Research in Applied Chemistry, 2020).
Anti-Inflammatory and Analgesic Activities
El-Sawy et al. (2014) synthesized compounds containing 4-(azetidin-3-yl)pyrimidine and tested them for anti-inflammatory, analgesic, and anticonvulsant activities. The compounds showed significant activities in these areas, suggesting their potential in developing new pharmaceutical agents (El-Sawy et al., 2014).
Chemical Synthesis and Applications
Singh et al. (2008) reviewed the synthesis and applications of azetidines, including 4-(azetidin-3-yl)pyrimidine. They discussed the stability and reactivity of these compounds, their uses in synthesizing various biologically active compounds, and their role in asymmetric synthesis, highlighting their importance in medicinal chemistry (Singh et al., 2008).
Luminescent Materials for Optoelectronic Applications
Weng et al. (2013) synthesized pyrimidine compounds, including derivatives of 4-(azetidin-3-yl)pyrimidine, for use as luminescent materials in optoelectronic applications. The study demonstrated that these compounds have potential in the design of ambipolar materials for optoelectronics (Weng et al., 2013).
作用機序
While the specific mechanism of action for “4-(azetidin-3-yl)pyriMidine hydrochloride” is not available, pyrimidines and their derivatives are known to exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4-(azetidin-3-yl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-2-8-5-10-7(1)6-3-9-4-6;/h1-2,5-6,9H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCOKUQMLLLPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384264-47-4 | |
| Record name | Pyrimidine, 4-(3-azetidinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384264-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409006.png)
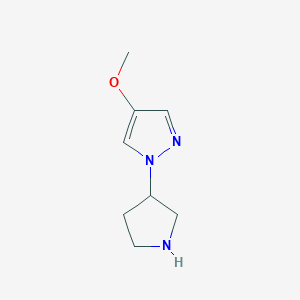
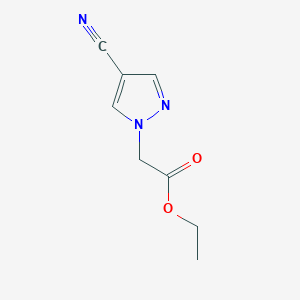
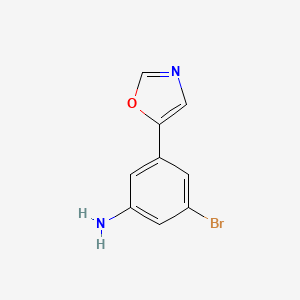
![6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1409013.png)


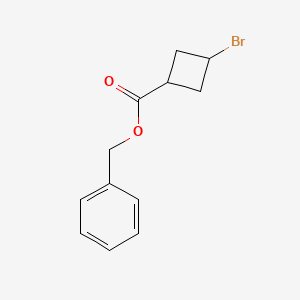
![6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1409019.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B1409021.png)


